

# Application Notes and Protocols: GSK106 as a Negative Control in Citrullination Assays

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## Compound of Interest

Compound Name: GSK106

Cat. No.: B607752

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These application notes provide a detailed protocol for the use of **GSK106** as a negative control compound in both biochemical and cell-based citrullination assays. **GSK106** is a close structural analog of potent Protein Arginine Deiminase 4 (PAD4) inhibitors like GSK199 and GSK484, but it is considered inactive against the enzyme.<sup>[1][2]</sup> Its utility lies in demonstrating the specificity of active PAD4 inhibitors and confirming that the observed effects are due to PAD4 inhibition rather than off-target effects of the chemical scaffold.

## Introduction to Citrullination and PAD4

Citrullination is a post-translational modification where a positively charged arginine residue is converted to a neutral citrulline.<sup>[3][4]</sup> This process is catalyzed by a family of calcium-dependent enzymes called Peptidyl Arginine Deiminases (PADs).<sup>[5]</sup> PAD4, in particular, has been implicated in the pathogenesis of various diseases, including rheumatoid arthritis, cancer, and inflammatory conditions, making it a significant target for drug development.<sup>[6]</sup> The enzymatic activity of PAD4 leads to the citrullination of various proteins, with histones being a key substrate. This can lead to chromatin decondensation and the formation of neutrophil extracellular traps (NETs), a process implicated in autoimmune and inflammatory responses.<sup>[2]</sup>

## Role of GSK106 in Citrullination Assays

**GSK106** serves as an essential negative control in experiments investigating PAD4 activity. Due to its structural similarity to active PAD4 inhibitors, it helps to validate that the observed

inhibition of citrullination is a direct result of targeting PAD4 and not due to non-specific interactions of the compound class with the assay components or cellular systems. Computational studies have shown that while **GSK106** can bind to the PAD4 pocket, it shifts away from the catalytic site, unlike active inhibitors such as GSK199.[\[1\]](#)[\[7\]](#)

## Quantitative Data Summary

The following table summarizes the biochemical potency of **GSK106** in comparison to active PAD4 inhibitors.

Compound	Assay Type	Target	IC50	Reference
GSK106	Biochemical	PAD4	> 100 $\mu$ M	<a href="#">[2]</a>
GSK484	Biochemical	PAD4	50 nM	<a href="#">[2]</a>
GSK199	Biochemical	PAD4	250 nM (at 0.2 mM Ca <sup>2+</sup> )	<a href="#">[8]</a>

## Experimental Protocols

Two detailed protocols are provided below: a biochemical assay to measure PAD4 enzymatic activity and a cell-based assay to assess citrullination in a cellular context. **GSK106** should be used alongside an active inhibitor and a vehicle control (e.g., DMSO) in these assays.

### Protocol 1: In Vitro Biochemical PAD4 Functional Assay (Ammonia Release)

This assay measures the ammonia released during the conversion of a substrate, N- $\alpha$ -benzoyl-L-arginine ethyl ester (BAEE), to citrulline by PAD4.[\[8\]](#)[\[9\]](#)

Materials:

- Recombinant human PAD4 enzyme
- **GSK106** (and active inhibitor, e.g., GSK484)
- DMSO (vehicle control)

- Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, 0.6 mg/mL BSA, pH 8.0[8]
- Substrate Solution: 3 mM N- $\alpha$ -benzoyl-L-arginine ethyl ester (BAEE) in 100 mM HEPES, 50 mM NaCl, 600  $\mu$ M CaCl<sub>2</sub>, 2 mM DTT, pH 8.0[8][9]
- Ammonia detection reagent kit
- 384-well black plates

#### Procedure:

- Prepare serial dilutions of **GSK106** and the active PAD4 inhibitor in DMSO.
- Add the compounds or DMSO vehicle to the wells of a 384-well plate. The final DMSO concentration should be kept constant across all wells (e.g., 0.8%).[8]
- Dilute PAD4 to 30 nM in Assay Buffer and add to the wells containing the compounds.[8][9]
- Pre-incubate the enzyme with the compounds for 30 minutes at room temperature.[8][9]
- Initiate the reaction by adding the Substrate Solution to each well.
- Incubate the reaction for 50 minutes at room temperature.[8]
- Stop the reaction and measure the amount of ammonia produced according to the manufacturer's instructions for the ammonia detection kit.
- Calculate the percent inhibition relative to the DMSO control and determine the IC<sub>50</sub> values. For **GSK106**, no significant inhibition should be observed.

## Protocol 2: Cell-Based Citrullination Assay in HEK293 Cells

This protocol describes the assessment of PAD4-mediated citrullination in a cellular environment using engineered HEK293 cells that stably express PAD4.[9]

#### Materials:

- HEK293 cells stably expressing N-terminal FLAG-tagged PAD4
- **GSK106** (and active inhibitor, e.g., GSK484)
- DMSO (vehicle control)
- Cell Lysis Buffer: 50 mM Tris-Cl (pH 7.4), 1.5 mM MgCl<sub>2</sub>, 5% glycerol, 150 mM NaCl, 25 mM NaF, 1 mM Na<sub>3</sub>VO<sub>4</sub>, 0.4% NP40, 1 mM DTT, supplemented with protease inhibitors.[9]
- Calcium Chloride (CaCl<sub>2</sub>) solution
- SDS-PAGE gels and PVDF membranes
- Primary antibodies: anti-FLAG and anti-modified citrulline
- Secondary antibody (HRP-conjugated)
- Chemiluminescence substrate

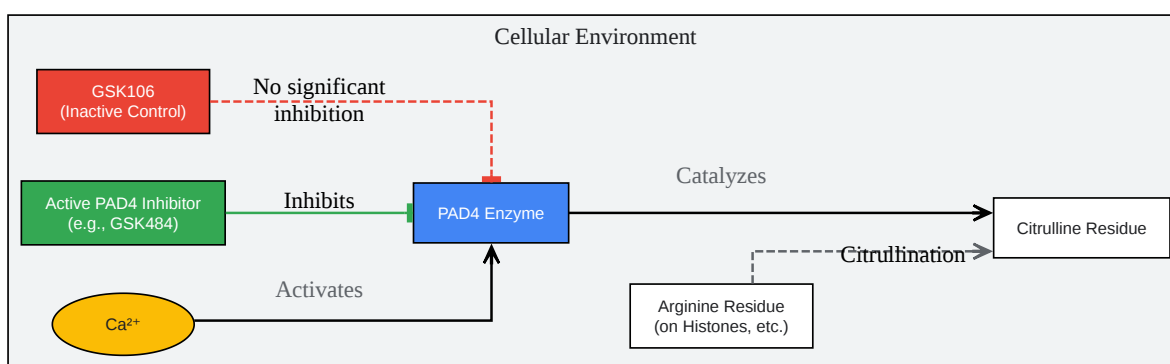
#### Procedure:

- Culture the HEK293-PAD4 cells to subconfluency.
- Harvest the cells and prepare cell lysates using the Cell Lysis Buffer.
- Pre-incubate the cell lysates with **GSK106** (e.g., 100 μM), an active inhibitor, or DMSO vehicle for 20 minutes at 4°C.[9]
- Initiate the citrullination reaction by adding CaCl<sub>2</sub> to a final concentration of 2 mM.[9]
- Incubate the reaction for 30 minutes at 37°C.[9]
- Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with an anti-modified citrulline antibody to detect citrullinated proteins and an anti-FLAG antibody to detect total PAD4 as a loading control.

- Visualize the protein bands using a chemiluminescence detection system. A significant reduction in the citrullination signal should be observed with the active inhibitor, but not with **GSK106**, as compared to the vehicle control.

## Visualizations

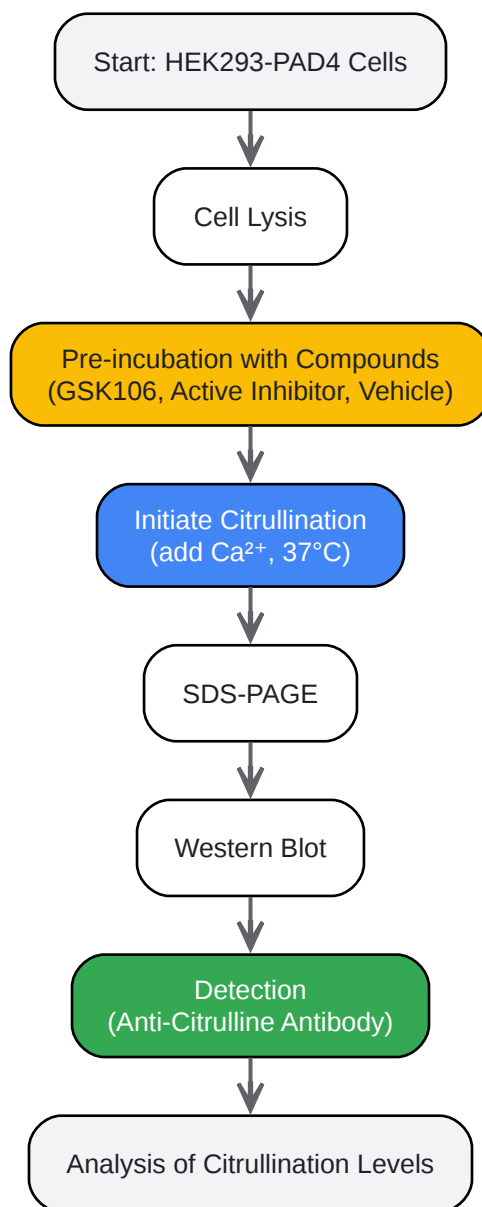
### Signaling Pathway of PAD4-Mediated Citrullination and Inhibition



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Caption: Mechanism of PAD4-mediated citrullination and its inhibition.

### Experimental Workflow for a Cell-Based Citrullination Assay



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Caption: Workflow for a cell-based citrullination assay.

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